Thermal Properties: Quantifying the Melting Point Depression of PLP Relative to POP
The regiospecific structure of PLP results in a melting point of 25.5-26 °C, which is significantly lower than that of its oleic acid analog, 1,3-dipalmitoyl-2-oleoylglycerol (POP), at 36.5 °C, as determined by differential scanning calorimetry [1]. This >10 °C difference in melting enthalpy directly impacts the solid fat content and crystallization kinetics of fat blends. The lower melting point of PLP, compared to POP, is advantageous for formulations requiring a softer texture and lower melting profile at body temperature, while still providing oxidative stability benefits over more unsaturated analogs .
| Evidence Dimension | Melting Point (Peak Temperature) |
|---|---|
| Target Compound Data | 25.5-26 °C |
| Comparator Or Baseline | 1,3-Dipalmitoyl-2-oleoylglycerol (POP): 36.5 °C |
| Quantified Difference | PLP melts at a ~10-11 °C lower temperature than POP. |
| Conditions | Differential scanning calorimetry (DSC) analysis of purified triacylglycerol standards. |
Why This Matters
The lower melting point of PLP compared to POP makes it a preferred choice for creating fat-based matrices with a softer texture and lower melting enthalpy, without sacrificing all the structural benefits of saturated sn-1,3 positions.
- [1] Regiospecific Positioning of Palmitic Acid in Triacylglycerol Structure of Enzymatically Modified Lipids Affects Physicochemical and In Vitro Digestion Properties. Molecules, 2021, 26(13), 4015. View Source
